![molecular formula C22H24ClN3O5S B2506149 Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1330347-76-6](/img/structure/B2506149.png)
Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from simple precursors. For instance, the synthesis of Ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, as described in the first paper, involves hydrazinolysis and cyclization starting from 2,3-dichloropyridine, achieving a total yield of 43.1% . Similarly, the synthesis of 2-Oxo-5,6,7,7a-tetrahydrothieno[3,2-c]pyridine, a key intermediate of prasugrel, is performed through a sequence of reactions including Vilsmeier reaction, cyclization, hydrazinolysis, azidation, rearrangement, and deprotection, with an overall yield of about 25% . These methods may be relevant to the synthesis of the compound , as it also contains a tetrahydrothienopyridine core.
Molecular Structure Analysis
The molecular structure of the compound likely features a tetrahydrothienopyridine ring system, as suggested by its name and the related compounds studied in the papers. The presence of an isoindolinone moiety indicates a bicyclic structure with a lactam, which is a common feature in many biologically active compounds. The ethyl ester group would be expected to be on the periphery of the molecule, potentially increasing its lipophilicity and affecting its pharmacokinetic properties.
Chemical Reactions Analysis
The compound's reactivity would be influenced by its functional groups. The ester group could undergo hydrolysis under basic or acidic conditions, while the amide linkage might be stable under physiological conditions but could be targeted by nucleophilic attack or hydrolysis under more extreme conditions. The tetrahydrothienopyridine core could participate in electrophilic aromatic substitution reactions, given the presence of an activated pyridine ring.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of the compound are not provided in the papers, we can infer that the compound is likely to be a solid at room temperature, given its complex structure and the presence of multiple hydrogen bond acceptors and donors. Its solubility in water may be limited, but it could be soluble in organic solvents due to the ethyl ester group. The presence of a hydrochloride salt form suggests that it may have been synthesized to improve its solubility or stability for potential applications.
Scientific Research Applications
Chemical Synthesis and Organic Chemistry
The compound has been explored for its role in facilitating the synthesis of various organic molecules. For instance, its involvement in phosphine-catalyzed [4 + 2] annulation processes has been documented, highlighting its utility in creating highly functionalized tetrahydropyridines with complete regioselectivity and excellent yields (Zhu, Lan, & Kwon, 2003). This illustrates its potential in contributing to the synthesis of complex organic structures, which can be pivotal in drug discovery and development.
Potential Anticancer Properties
One study detailed the synthesis and evaluation of derivatives of Ethyl 2-aminothiazole 4-carboxylate, including Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)thiazole-4-carboxylate, for their anticancer activities. These compounds were designed and synthesized to manage and control colorectal cancer. The in vitro and in silico studies demonstrated significant anti-proliferative effects and enzyme inhibitory actions, suggesting a promising potential for these compounds in colorectal cancer treatment (Ilyas et al., 2021).
Antimicrobial Applications
Research into the antimicrobial properties of related pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from 2-Chloro-6-ethoxy-4-acetylpyridine, has shown that many of these compounds exhibit significant antibacterial and antifungal activities. This highlights the broader applicability of structurally similar compounds in developing new antimicrobial agents (Hossan et al., 2012).
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of N-isoindoline-1,3-dione , a class of compounds that have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis . .
Mode of Action
As a derivative of N-isoindoline-1,3-dione , it may share similar chemical reactivity and potential applications.
Biochemical Pathways
N-isoindoline-1,3-dione derivatives have shown diverse chemical reactivity and promising applications , suggesting that they may affect multiple biochemical pathways.
Result of Action
Some N-isoindoline-1,3-dione derivatives have shown potential therapeutic effects , suggesting that this compound may also have beneficial effects at the molecular and cellular level.
properties
IUPAC Name |
ethyl 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S.ClH/c1-3-24-10-9-15-16(11-24)31-19(18(15)22(29)30-4-2)23-17(26)12-25-20(27)13-7-5-6-8-14(13)21(25)28;/h5-8H,3-4,9-12H2,1-2H3,(H,23,26);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVRTPKUHFBDIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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